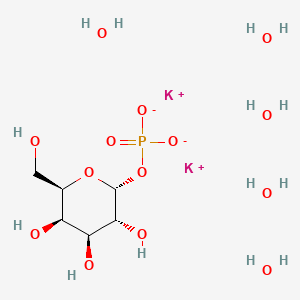

alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate

Übersicht

Beschreibung

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is a phosphorylated sugar derivative. It is a substrate for uridyltransferase, an enzyme that catalyzes the reaction of UDP-glucose with galactose-1-phosphate to form glucose-1-phosphate and UDP-galactose . This compound is significant in the study of galactose metabolism and is often used in biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is synthesized from galactose through the action of galactokinase, which phosphorylates galactose to form galactose-1-phosphate . The dipotassium salt form is achieved by neutralizing the phosphate group with potassium ions. The pentahydrate form indicates that the compound crystallizes with five molecules of water.

Industrial Production Methods

Industrial production of this compound involves the enzymatic phosphorylation of galactose followed by purification and crystallization processes. The compound is typically stored at -20°C to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in glycosylation reactions where it acts as a donor of galactose units.

Common Reagents and Conditions

Phosphorylation: Catalyzed by galactokinase in the presence of ATP.

Dephosphorylation: Catalyzed by phosphatases under physiological conditions.

Glycosylation: Involves enzymes like uridyltransferase and UDP-glucose.

Major Products

Glucose-1-phosphate: Formed during the reaction with UDP-glucose.

UDP-galactose: Another product of the uridyltransferase-catalyzed reaction.

Wissenschaftliche Forschungsanwendungen

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is widely used in scientific research:

Chemistry: Studying the mechanisms of sugar phosphorylation and glycosylation.

Biology: Investigating galactose metabolism and its disorders, such as galactosemia.

Medicine: Understanding the biochemical pathways involved in metabolic diseases.

Industry: Used in the production of galactose-containing compounds and as a biochemical reagent.

Wirkmechanismus

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate exerts its effects by participating in the Leloir pathway of galactose metabolism. It is converted to glucose-1-phosphate and UDP-galactose by the enzyme uridyltransferase. This conversion is crucial for the proper utilization and metabolism of galactose in the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alpha-D-Glucose 1-phosphate dipotassium salt hydrate: Similar in structure but derived from glucose.

Uridine 5′-diphospho-N-acetylgalactosamine disodium salt: Involved in glycosylation reactions but contains an acetylated galactosamine unit.

Uniqueness

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is unique due to its specific role in galactose metabolism and its use as a substrate for uridyltransferase. Its ability to form stable pentahydrate crystals also distinguishes it from other similar compounds .

Biologische Aktivität

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate (α-D-Gal-1-P-K2•5H2O) is a phosphorylated sugar derivative that plays a crucial role in various biological processes, particularly in carbohydrate metabolism. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C₆H₁₁K₂O₉P

- Molecular Weight : Approximately 336.32 g/mol

- CAS Number : 19046-60-7

- Appearance : Colorless to white crystalline powder

- Solubility : Soluble in water, forming a clear colorless solution at 5% concentration

Role in Metabolism

α-D-Galactose 1-phosphate is primarily involved in the Leloir pathway, which is the main metabolic route for galactose utilization in cells. This pathway converts galactose into glucose-1-phosphate, facilitating its incorporation into glycolysis and energy production. Key enzymes in this pathway include:

- Galactokinase : Converts galactose to galactose-1-phosphate.

- Galactose-1-phosphate uridylyltransferase : Converts galactose-1-phosphate to UDP-galactose.

- UDP-galactose 4'-epimerase : Interconverts UDP-galactose and UDP-glucose.

Energy Metabolism

α-D-Gal-1-P-K2 is critical for energy metabolism, particularly in organisms that utilize galactose as a carbon source. It acts as an intermediate metabolite, allowing for the efficient conversion of galactose into glucose derivatives that can enter metabolic pathways for energy production .

Cellular Signaling

Recent studies suggest that α-D-Gal-1-P-K2 may also play a role in cellular signaling pathways beyond carbohydrate metabolism. It is being investigated for its potential involvement in nutrient sensing and the regulation of gene expression, which are crucial for maintaining cellular homeostasis and responding to metabolic changes .

Research Findings

Several studies have highlighted the importance of α-D-Gal-1-P-K2 in understanding metabolic disorders such as galactosemia, where there is an accumulation of galactose and its metabolites due to enzyme deficiencies. Elevated levels of α-D-Gal-1-P have been observed in patients with this condition, indicating its potential as a biomarker for diagnosis and monitoring .

Case Studies

- Galactosemia Research : A study conducted on patients with classic galactosemia demonstrated significantly higher levels of α-D-Gal-1-P compared to healthy controls. This finding suggests that monitoring α-D-Gal-1-P levels could be beneficial for assessing disease severity and treatment efficacy .

- Enzyme Activity Studies : Research utilizing α-D-Gal-1-P-K2 has provided insights into the enzymatic mechanisms involved in galactose metabolism. For instance, studies have shown how variations in enzyme activity can affect the conversion rates of galactose to glucose derivatives, impacting overall energy metabolism .

Applications

The unique properties of α-D-Gal-1-P-K2 make it valuable not only in research but also in potential therapeutic applications:

- Biochemical Research : Used extensively to study the Leloir pathway and related enzymatic activities.

- Therapeutic Development : Investigated as a potential target for therapies aimed at treating metabolic disorders associated with galactose metabolism.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Alpha-D-Glucose 1-phosphate dipotassium salt | C₆H₁₁K₂O₉P | More prevalent in energy metabolism |

| Alpha-D-Mannose 1-phosphate dipotassium salt | C₆H₁₁K₂O₉P | Involved in mannose metabolism |

| Beta-D-Galactose 1-phosphate dipotassium salt | C₆H₁₁K₂O₉P | Different anomeric configuration |

Eigenschaften

IUPAC Name |

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2K.5H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;;;;/h2-10H,1H2,(H2,11,12,13);;;5*1H2/q;2*+1;;;;;/p-2/t2-,3+,4+,5-,6-;;;;;;;/m1......./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBRMLNCQMITLC-JFYWUTKTSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H21K2O14P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19046-60-7 | |

| Record name | α-D-galactose 1-(dipotassium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.